![molecular formula C16H15ClN2O2 B4826795 N-(4-chlorophenyl)-N'-(2-phenylethyl)ethanediamide CAS No. 5378-89-2](/img/structure/B4826795.png)
N-(4-chlorophenyl)-N'-(2-phenylethyl)ethanediamide
Overview
Description
N-(4-chlorophenyl)-N’-(2-phenylethyl)ethanediamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a phenylethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-(2-phenylethyl)ethanediamide typically involves the reaction of 4-chloroaniline with 2-phenylethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of N-(4-chlorophenyl)-N’-(2-phenylethyl)ethanediamide may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of N-(4-chlorophenyl)-N’-(2-phenylethyl)ethanediamide N-oxide.
Reduction: Formation of N-(4-chlorophenyl)-N’-(2-phenylethyl)ethanediamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-N’-(2-phenylethyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N’-(2-phenylethyl)propanediamide
- N-(4-chlorophenyl)-N’-(2-phenylethyl)butanediamide
- N-(4-chlorophenyl)-N’-(2-phenylethyl)pentanediamide
Uniqueness
N-(4-chlorophenyl)-N’-(2-phenylethyl)ethanediamide is unique due to its specific structural features, such as the combination of a chlorophenyl group and a phenylethyl group attached to an ethanediamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
N-(4-chlorophenyl)-N'-(2-phenylethyl)ethanediamide, also known as a derivative of phenethylamine, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : C16H18ClN3O
- Molecular Weight : 303.78 g/mol
- CAS Number : 2058068
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Protein Kinase Modulation : The compound has been shown to modulate protein kinase activity, which is crucial for regulating cellular functions such as growth and metabolism .
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, demonstrating potency in inhibiting urease activity, which is relevant in treating conditions like kidney stones .
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Anti-cancer Properties : It has been reported to have potential anti-cancer effects by modulating pathways associated with tumor growth .
- Urease Inhibitors : The compound shows promise as a urease inhibitor, with IC50 values significantly lower than standard inhibitors, indicating higher potency .
Case Study 1: Urease Inhibition
A study focused on the synthesis and evaluation of various derivatives of this compound for urease inhibition. The results indicated that derivatives exhibited IC50 values ranging from 0.0019 μM to 0.0532 μM, outperforming standard thiourea (IC50 = 4.7455 μM) .
Compound | IC50 (μM) | Standard Comparison |
---|---|---|
This compound | 0.0019 ± 0.0011 | Superior to thiourea |
Thiourea | 4.7455 ± 0.0545 | Baseline |
Case Study 2: Cancer Treatment Potential
Research has demonstrated that the compound can inhibit specific cancer cell lines through its action on protein kinases involved in cell proliferation . This suggests a dual role in both cancer therapy and metabolic regulation.
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-(2-phenylethyl)oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c17-13-6-8-14(9-7-13)19-16(21)15(20)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYMKFBXEVBFNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366100 | |
Record name | ST50001458 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5378-89-2 | |
Record name | ST50001458 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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